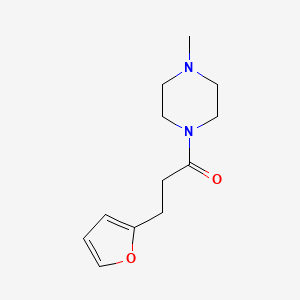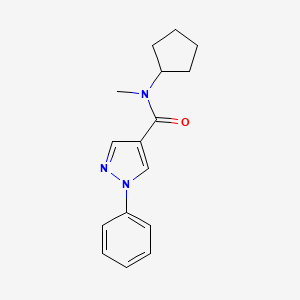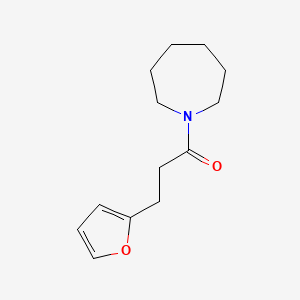
1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one, also known as Furanopyrazoles, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a pyrazole and a furan ring in its structure. This compound has been studied for its potential use in the treatment of various diseases and disorders.
Wirkmechanismus
The exact mechanism of action of 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been shown to modulate the immune system and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. However, one limitation is the lack of information on the compound's toxicity and side effects, which needs to be studied further.
Zukünftige Richtungen
There are several future directions for research on 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one. One direction is to further investigate the compound's mechanism of action and its potential therapeutic applications. Another direction is to study the compound's toxicity and side effects in order to determine its safety for human use. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound. Overall, further research is needed to fully understand the potential of this compound in scientific research and medicine.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one can be achieved through a multi-step process. The first step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form 2-hydrazinylfuran. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to form 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Finally, the compound is reacted with 1-azepanone in the presence of potassium carbonate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(8-7-12-6-5-11-16-12)14-9-3-1-2-4-10-14/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFIGXEELSCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)
![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)
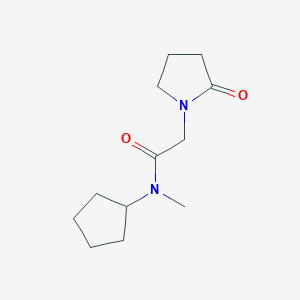
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
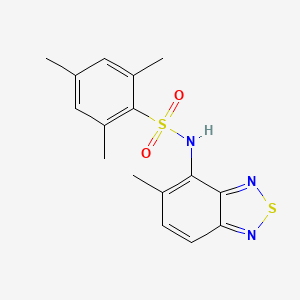
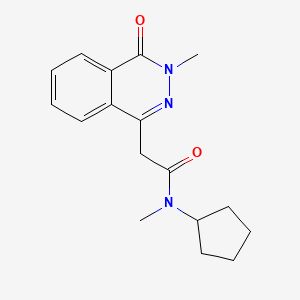

![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)
